Ethanol, 2-[(6-bromo-2-pyridinyl)amino]-
Overview
Description
Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- is a chemical compound with the molecular formula C7H9BrN2O. It is known for its applications in various fields including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to an ethanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- typically involves the reaction of 2-bromo-6-methylpyridine with N,N-dimethylformamide under specific conditions . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product. The process involves multiple steps, including the bromination of the pyridine ring and subsequent attachment of the ethanol group.
Industrial Production Methods
In industrial settings, the production of Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of advanced reactors and continuous flow systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- exerts its effects involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in binding to target sites, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethanol, 2-[(6-chloro-2-pyridinyl)amino]-
- Ethanol, 2-[(6-fluoro-2-pyridinyl)amino]-
- Ethanol, 2-[(6-iodo-2-pyridinyl)amino]-
Uniqueness
Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom influences the compound’s reactivity, making it suitable for specific reactions and applications that other similar compounds may not be as effective in.
Properties
IUPAC Name |
2-[(6-bromopyridin-2-yl)amino]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-6-2-1-3-7(10-6)9-4-5-11/h1-3,11H,4-5H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGMOLVFPVRVFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001276317 | |
Record name | Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001276317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206248-91-0 | |
Record name | Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206248-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001276317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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